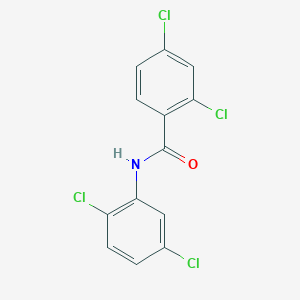

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide

Description

2,4-Dichloro-N-(2,5-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by two chlorine substituents at the 2- and 4-positions of the benzoyl group and two additional chlorines at the 2- and 5-positions of the aniline moiety. This compound belongs to a broader class of diarylamides, which are of significant interest in medicinal and agrochemical research due to their structural versatility and biological activities.

Properties

IUPAC Name |

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO/c14-7-1-3-9(11(17)5-7)13(19)18-12-6-8(15)2-4-10(12)16/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKVGEDLHCSTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947373 | |

| Record name | 2,4-Dichloro-N-(2,5-dichlorophenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-01-3 | |

| Record name | NSC6890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-N-(2,5-dichlorophenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRACHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable nucleophile.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Reduction: 2,4-dichloro-N-(2,5-dichlorophenyl)aniline.

Oxidation: 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid.

Scientific Research Applications

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Steric Effects : The 2,5-dichloro substitution on the aniline moiety in the target compound creates a distinct steric environment compared to 2,6-dichloro analogs, influencing crystal packing and intermolecular interactions .

Crystallographic Insights

Crystal structures of related compounds reveal:

- Hydrogen Bonding: Sulfonamide analogs (e.g., 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide) exhibit N–H···O hydrogen bonds, stabilizing layered structures . Benzamides, by contrast, rely on weaker C–H···O and π-π interactions due to the absence of sulfonamide’s strong hydrogen-bond donors.

- Packing Efficiency : The 2,5-dichloro substitution on the aniline ring may reduce symmetry compared to 2,6-dichloro analogs, leading to less dense crystal packing .

Physicochemical Properties

A comparative analysis of molecular weights, polarities, and predicted properties is summarized below:

*logP values estimated using fragment-based methods.

Observations :

- Increased chlorination (e.g., tetra-chloro vs. tri-chloro) elevates molecular weight and hydrophobicity (higher logP).

- Methoxy groups (as in ) reduce logP by introducing polarity, enhancing aqueous solubility.

Yield Comparison

- N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide : Achieved 98% yield under optimized conditions.

- N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide : Lower yield (54%), attributed to steric hindrance from the 3-chloro-4-fluoro substituent.

Biological Activity

2,4-Dichloro-N-(2,5-dichlorophenyl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound's structure features two chlorine atoms on the benzamide moiety and a dichlorophenyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine atoms in the structure enhances lipophilicity and may affect binding affinity to biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against various microbial strains.

- Antiparasitic Activity : Similar benzamide derivatives have demonstrated activity against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum .

- Antitumor Activity : Structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can lead to enhanced cytotoxic effects against cancer cell lines .

Antiparasitic Activity

A study on related benzamide derivatives revealed that certain compounds displayed significant activity against Trypanosoma brucei, with some achieving an EC50 as low as 0.001 μM . The SAR analysis highlighted the importance of specific substitutions in enhancing antiparasitic properties.

| Compound | EC50 (μM) | Target |

|---|---|---|

| 73 | 0.001 | T. brucei |

| 12 | >0.1 | T. gondii |

Antitumor Activity

In another investigation focusing on antitumor properties, derivatives of benzamide were tested against various cancer cell lines. Compounds with dichloro substitutions showed improved efficacy compared to their non-chlorinated counterparts.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | HCT-15 | 1.61 ± 1.92 |

| 10 | A-431 | 1.98 ± 1.22 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the benzamide ring are critical for enhancing biological activity. For instance, compounds with multiple chlorine substitutions often exhibited greater potency compared to mono-substituted analogues .

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide and its derivatives?

The compound is synthesized via multi-step reactions, including alkylation of substituted anilines (e.g., 2,5-dichloroaniline) followed by benzoylation with 2,4-dichlorobenzoyl chloride. Key steps involve:

- Protection of amino groups : Boc (tert-butoxycarbonyl) groups are used to prevent side reactions during alkylation .

- Controlled benzoylation : Conducted at 0–5°C to minimize thermal decomposition .

- Deprotection : Acidic conditions (4M HCl/dioxane) remove Boc groups, yielding final products as HCl salts . Purification via silica gel chromatography or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the molecular conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software confirms the trans conformation of the amide group (H–N–C=O) and quantifies dihedral angles between aromatic rings. For example:

- Benzoyl-aniline dihedral angle : 58.3° .

- Hydrogen bonding : N–H···O interactions form infinite chains along the crystallographic c-axis . Comparative analysis with analogs (e.g., N-(3,4-dichlorophenyl)benzamide) validates structural consistency .

Q. What spectroscopic methods are employed for structural characterization?

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 330.6 for the parent compound) .

- FT-IR : Confirms amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. How is preliminary biological activity assessed for this compound?

- In vitro assays : Anticancer activity is tested against cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values compared to reference drugs .

- Anti-inflammatory models : Carrageenan-induced paw edema in rodents evaluates inhibition of prostaglandin synthesis .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

Discrepancies may arise from differences in:

- Substituent positioning : Electron-withdrawing groups (e.g., Cl at meta vs. para positions) alter electron density and target binding .

- Crystal packing : Polymorphic forms (e.g., different hydrogen-bonding networks) affect solubility and bioavailability . Methodology : Pair SCXRD with molecular docking to correlate structure-activity relationships (SAR). For example, N-(2-aminoethyl) derivatives show enhanced trypanocidal activity due to improved membrane permeability .

Q. What computational strategies predict target interactions for SAR optimization?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., Trypanosoma brucei tubulin). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding residues .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) .

Q. How can reaction yields be optimized for structurally complex derivatives?

- Temperature control : Maintain ≤5°C during benzoylation to reduce byproducts .

- Catalyst screening : Lewis acids (e.g., ZnCl2) accelerate amide bond formation in low-polarity solvents (toluene) .

- High-throughput screening : Microscale parallel reactions identify optimal molar ratios (e.g., 1:1.2 amine:benzoyl chloride) .

Q. What analytical methods resolve polymorphism in crystallographic studies?

- PXRD : Distinguishes polymorphs via unique diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°) .

- DSC/TGA : Identifies thermal stability differences (e.g., melting points varying by 10–15°C) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–Cl···H contacts) using CrystalExplorer .

Q. How are purity and stability validated for long-term storage?

- HPLC : Uses C18 columns (ACN/water gradient) to detect impurities ≤0.5% .

- Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months are analyzed for decomposition via LC-MS .

Q. What crystallographic software tools are recommended for structural refinement?

- SHELXL : Refines hydrogen atom positions using riding models and anisotropic displacement parameters for non-H atoms .

- ORTEP-3 : Visualizes thermal ellipsoids and validates molecular geometry .

- WinGX : Integrates data processing, solution, and refinement workflows for small-molecule crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.